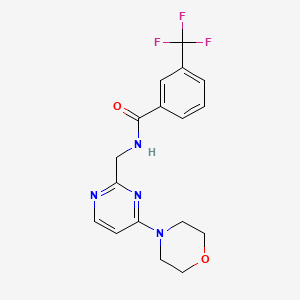

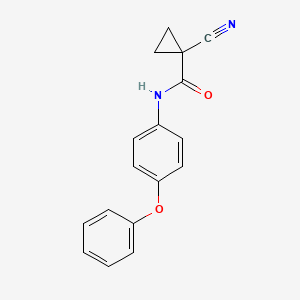

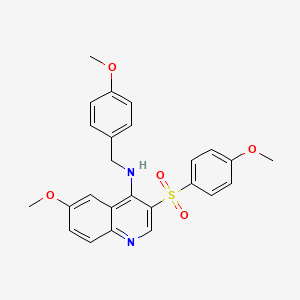

Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Quinoline and its analogues can be synthesized through various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and quinoline derivatives are diverse and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure and functional groups. Pyrrolidine and quinoline derivatives can exhibit a wide range of properties .Applications De Recherche Scientifique

Synthesis of Quinoline and Pyrroloquinoline Derivatives

Quinolizines and Pyrrolo[2,1,5-cd]indolizines Synthesis : The reaction of methyl (2-pyridyl)acetate with methyl propiolate yielded quinolizine derivatives, illustrating the use of similar compounds in synthesizing complex heterocyclic structures which are significant in medicinal chemistry and organic synthesis (Acheson & Woollard, 1975).

Chemosensor Development for Zn2+ Monitoring : A chemosensor incorporating a quinoline moiety demonstrated remarkable fluorescence enhancement in the presence of Zn2+, highlighting the application of quinoline derivatives in the development of sensors for metal ions in biological and environmental samples (Park et al., 2015).

Photochemical Reactions of Quinolines : Research on 2-(dimethylcarbamoyl)quinolines, which share a structural motif with the compound of interest, revealed insights into the photochemical behavior of quinoline derivatives, offering potential applications in photopharmacology and the development of light-responsive materials (Ono & Hata, 1983).

Catalysis and Synthesis Optimization

- Catalyst-Free Synthesis of Pyrrolo[1,2-a]quinolines : Demonstrating the versatility of quinoline derivatives, a catalyst-free synthesis approach was developed for pyrrolo[1,2-a]quinolines from 2-methylquinolines, aldehydes, and alkynoates. This method emphasizes the environmental benefits of avoiding catalysts and producing only water as a byproduct (Wu et al., 2017).

Advanced Materials and Sensor Development

- Synthesis of N-Heteroarylacetic Esters : The synthesis of methyl and ethyl 2-quinolylacetate from quinoline 1-oxide, related to the compound , underscores the potential of these derivatives in producing materials with specific optical or electronic properties, which could be applied in OLEDs or as organic semiconductors (Iwao & Kuraishi, 1978).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[1-(quinoline-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-22-16(20)11-23-13-8-9-19(10-13)17(21)15-7-6-12-4-2-3-5-14(12)18-15/h2-7,13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLRYHMLYSSVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2994129.png)

![N-[[4-(2-Aminoethyl)phenyl]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide;hydrochloride](/img/structure/B2994136.png)

![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)

![6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2994149.png)

![Thieno[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2994150.png)